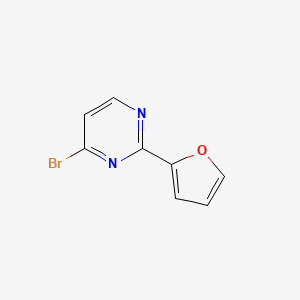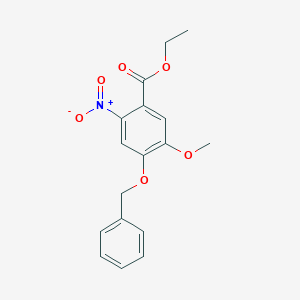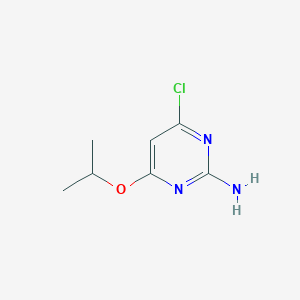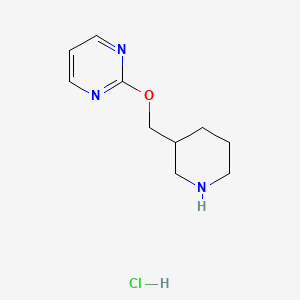
Methyl 3-((tert-butoxycarbonyl)amino)picolinate
Descripción general
Descripción
“Methyl 3-((tert-butoxycarbonyl)amino)picolinate” is a chemical compound with the CAS Number: 912369-42-7 . It has a molecular weight of 252.27 and its molecular formula is C12H16N2O4 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-((tert-butoxycarbonyl)amino)picolinate” is represented by the formula C12H16N2O4 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 3-((tert-butoxycarbonyl)amino)picolinate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Analytical Methods for Determining Antioxidant Activity
The study by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine the antioxidant activity of compounds, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. Such methods, based on chemical reactions monitored by spectrophotometry, are essential in assessing the effectiveness of antioxidants, which could be relevant in evaluating the antioxidative potential of chemical compounds similar to Methyl 3-((tert-butoxycarbonyl)amino)picolinate in various applications from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).
Environmental Behavior and Fate
Research on methyl tert‐butyl ether (MTBE) by Squillace et al. (1997) discusses the environmental impact and fate of MTBE, a compound structurally related to Methyl 3-((tert-butoxycarbonyl)amino)picolinate, when it enters water systems. This research is pivotal in understanding the environmental behaviors of chemical additives and their implications on water solubility and subsurface transport, providing insights into the environmental considerations necessary for the use and disposal of related chemicals (Squillace et al., 1997).
Breakdown Pathways and Relevance for Flavor in Foods
The production and degradation pathways of branched aldehydes, as discussed by Smit, Engels, and Smit (2009), are crucial for flavor compounds in food. Understanding these pathways is essential for controlling the formation of desired levels of aldehydes, which may parallel the research interest in manipulating chemical compounds like Methyl 3-((tert-butoxycarbonyl)amino)picolinate for specific sensory attributes in food products (Smit, Engels, & Smit, 2009).
Catalysis and Synthesis
Pellissier (2011) reviews the use of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, illustrating the importance of catalysts in achieving high enantioselectivity. This research area is relevant for the synthesis and application of complex molecules, including the potential catalytic roles that Methyl 3-((tert-butoxycarbonyl)amino)picolinate or its derivatives might play in producing enantiopure compounds (Pellissier, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of tert-butoxycarbonyl-protected amino acids, which are often used in peptide synthesis . Therefore, it is plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Given its structural similarity to tert-butoxycarbonyl-protected amino acids, it may act as a building block in peptide synthesis . The tert-butoxycarbonyl group serves as a protective group, preventing unwanted side reactions during synthesis. Once the desired peptide chain is formed, the protective group can be removed to reveal the active compound .
Biochemical Pathways
As a derivative of tert-butoxycarbonyl-protected amino acids, it is likely involved in the synthesis of peptides and proteins . These molecules play crucial roles in numerous biological processes, including signal transduction, immune response, and cellular function.
Result of Action
Given its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell .
Propiedades
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHQAUKVCWXFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678180 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912369-42-7 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(BOC-amino)picolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)









![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)


